![molecular formula C15H14ClNO2 B4620937 4-chloro-N-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4620937.png)
4-chloro-N-[(4-methylbenzyl)oxy]benzamide
Overview
Description
4-chloro-N-[(4-methylbenzyl)oxy]benzamide is an organic compound with the molecular formula C15H14ClNO2 It is a benzamide derivative characterized by the presence of a chloro group at the 4-position of the benzamide ring and a 4-methylbenzyl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-methylbenzyl)oxy]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 4-methylbenzyl alcohol.
Esterification: The 4-chlorobenzoic acid is first converted to its corresponding ester using a suitable alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid.
Amidation: The ester is then reacted with 4-methylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques like crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-methylbenzyl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
4-chloro-N-[(4-methylbenzyl)oxy]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-methylbenzyl)oxy]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-methoxybenzyl)benzamide
- 4-chloro-N-(4-ethylbenzyl)benzamide
- 4-chloro-N-(4-fluorobenzyl)benzamide
Uniqueness
4-chloro-N-[(4-methylbenzyl)oxy]benzamide is unique due to the presence of the 4-methylbenzyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-11-2-4-12(5-3-11)10-19-17-15(18)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNRLSRCMSVWIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CONC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57266390 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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